molecular formula C17H17ClN2O3 B15043719 N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide

Cat. No.: B15043719
M. Wt: 332.8 g/mol
InChI Key: RFDVQBIGBADNRS-UHFFFAOYSA-N
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Description

N-(4-tert-Butyl-2-nitrophenyl)-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a 4-tert-butyl-2-nitrophenylamine moiety. This article compares this compound with structurally related benzamides to infer trends in synthesis, stability, and applications.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide

InChI

InChI=1S/C17H17ClN2O3/c1-17(2,3)12-6-9-14(15(10-12)20(22)23)19-16(21)11-4-7-13(18)8-5-11/h4-10H,1-3H3,(H,19,21)

InChI Key

RFDVQBIGBADNRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide typically involves a multi-step reaction process. One common method starts with the nitration of 4-tert-butylphenol to produce 4-tert-butyl-2-nitrophenol. This intermediate is then subjected to a reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, and bases like triethylamine.

Major Products Formed

    Reduction: N-(4-tert-butyl-2-aminophenyl)-4-chlorobenzamide.

    Substitution: N-(4-tert-butyl-2-nitrophenyl)-4-aminobenzamide (when using an amine nucleophile).

Scientific Research Applications

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorobenzamide moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Reference
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide 3-benzyl, 5-hydroxy 191.6–192.8 62
N-(5-Allyl-2-hydroxy-3-methoxyphenyl)-4-chlorobenzamide 5-allyl, 2-hydroxy, 3-methoxy N/A 64
N-(2,3-dihydro-1H-inden-2-yl)-4-chlorobenzamide (B6) 2-indenyl Dark brown solid 54.76
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy, 2-nitro N/A N/A

Key observations:

  • Bulky substituents (e.g., tert-butyl) likely increase melting points and hydrophobicity compared to smaller groups (e.g., methoxy or allyl).
  • Electron-withdrawing nitro groups enhance thermal stability but may reduce solubility in polar solvents .

Crystallographic and Conformational Analysis

  • 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, forming dimeric structures via hydrogen bonding .
  • N-(arylsulfonyl)-4-chlorobenzamides display diverse intermolecular interactions, including hydrogen-bonded chains or dimers, influenced by substituents .
    The tert-butyl group in the target compound may disrupt close packing, leading to unique crystal lattice arrangements compared to bromo or methoxy analogs.

Neuroprotective and Receptor-Targeting Activity

  • N-(1H-Benzo[d]imidazol-2-yl)-4-chlorobenzamide (13) is a neuroprotective agent targeting mGluR5 receptors .

The nitro group in the target compound may alter receptor binding affinity compared to amino or imidazole substituents.

Antioxidant and Anticancer Potential

  • Antioxidants like butylated hydroxytoluene inhibit polycyclic hydrocarbon tumorigenesis by preventing DNA adduct formation .

Biological Activity

N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C15_{15}H16_{16}ClN3_{3}O2_{2}
  • Molecular Weight : Approximately 332.8 g/mol
  • Functional Groups : A tert-butyl group, a nitro group, and a chlorobenzamide moiety.

This structural configuration is essential for its interaction with biological targets and contributes to its stability and reactivity under various conditions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
  • Interaction with Proteins : The compound's structure allows it to form hydrogen bonds with key amino acid residues in proteins, influencing their activity and modulating enzyme functions.
  • Anti-inflammatory and Anticancer Properties : Preliminary studies suggest potential anti-inflammatory and anticancer activities, although further research is needed to elucidate these effects fully.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through modulation of signaling pathways associated with cell survival .
  • Study 2 : A comparative analysis with similar benzamide derivatives showed that this compound exhibited superior cytotoxicity against tumor cells, attributed to its unique structural features.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties:

  • Study 3 : In animal models of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers and symptoms, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Biological Activity
N-(4-tert-butylphenyl)-4-fluorobenzamideFluorine substitutionAltered reactivity profiles
N-(3-nitrophenyl)-4-chlorobenzamideNitro group at different positionDifferent electronic effects
N-(4-methylphenyl)-4-chlorobenzamideMethyl instead of tert-butylChanges in steric hindrance

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the significance of the tert-butyl and nitro groups in this compound's efficacy.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, where 4-chlorobenzoyl chloride reacts with 4-tert-butyl-2-nitroaniline. Key steps include:

  • Reagent Preparation : Use anhydrous conditions to minimize hydrolysis of the acyl chloride.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity, as demonstrated in analogous syntheses of 4-chlorobenzamide derivatives .
  • Temperature Control : Maintain temperatures between 0–5°C during coupling to suppress side reactions.
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity, with yields often reaching 60–70% .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H NMR : Aromatic protons from the 4-chlorobenzamide moiety appear as doublets (δ 7.58–7.94 ppm, J ≈ 8.3 Hz), while the tert-butyl group resonates as a singlet (δ ~1.3 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting them downfield .
  • 13C NMR : The amide carbonyl (C=O) appears at ~165 ppm, and the nitro group’s carbons are observed at ~145–150 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks, with fragmentation patterns confirming the nitro and tert-butyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity) across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical enzyme sources (e.g., recombinant MAO-B) and buffer conditions (pH 7.4, 37°C) to minimize variability. For example, MAO-B inhibition studies require pre-incubation with the compound to assess time-dependent effects .
  • Metabolite Analysis : LC-MS/MS can detect oxidation products (e.g., nitro-reduction intermediates) that may confound activity measurements .
  • Structural Analog Comparison : Test derivatives lacking the tert-butyl or nitro groups to isolate their contributions to activity, as seen in studies on MAO-B inhibitors .

Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses in MAO-B’s active site, focusing on hydrophobic interactions with the tert-butyl group and hydrogen bonding with the nitro group .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess the compound’s residence time in enzyme pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide structural optimization .

Q. How does the tert-butyl group influence physicochemical properties and reactivity compared to analogs with smaller substituents?

  • Methodological Answer :

  • Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability (measured via octanol-water partitioning) .
  • Steric Effects : X-ray crystallography of related benzamides shows that bulky substituents like tert-butyl induce conformational strain in target enzymes, altering binding kinetics .
  • Stability Studies : Accelerated degradation assays (40°C/75% RH) reveal that tert-butyl groups reduce hydrolytic susceptibility compared to methyl analogs .

Q. What strategies are effective for analyzing the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • HPLC Monitoring : Use C18 columns and UV detection (λ = 254 nm) to track degradation products in aqueous buffers .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for tert-butyl-containing compounds) to guide storage protocols .
  • Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies nitro group photodegradation, necessitating amber vials for long-term storage .

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